Dibozane
Overview
Description
Dibozane is a compound that belongs to the class of 2,3-dihydro-1,4-benzodioxane derivatives. These compounds are known for their significant biological activities and are used in various therapeutic agents . This compound, in particular, has shown promising properties as an antihypertensive agent and has affinities with serotonin receptors, which are involved in nervous breakdowns, schizophrenia, and headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibozane involves the use of 1,4-benzodioxane-2-carboxylic acid as a key intermediate . One of the methods includes the chemoenzymatic synthesis using lipase-catalyzed kinetic resolution. The reaction conditions involve the use of immobilized whole cells in the presence of n-butanol as a co-solvent, resulting in high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound typically involves the reduction of boron halides or alkoxides with hydride donors . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dibozane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and aminated compounds, which have different biological activities .
Scientific Research Applications
Dibozane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dibozane involves its interaction with serotonin receptors and adrenergic receptors . It acts as an antagonist at these receptors, thereby modulating neurotransmitter release and reducing symptoms associated with nervous breakdowns and hypertension . The molecular targets include the serotonin receptor subtypes and adrenergic receptor subtypes, which are involved in the regulation of cardiovascular and neurological functions .
Comparison with Similar Compounds
Similar Compounds
Piperoxan: Another 2,3-dihydro-1,4-benzodioxane derivative with similar antihypertensive properties.
Prosympal: Known for its serotonin receptor affinities and use in treating neurological disorders.
Doxazosin: An antihypertensive drug with a similar mechanism of action.
Uniqueness of Dibozane
This compound stands out due to its high enantioselectivity and yield in synthesis, making it a more efficient compound for industrial production . Additionally, its broad range of biological activities, including antihypertensive and serotonin receptor modulation, makes it a versatile compound in both medicinal and industrial applications .
Properties
IUPAC Name |
1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-3-7-21-19(5-1)25-15-17(27-21)13-23-9-11-24(12-10-23)14-18-16-26-20-6-2-4-8-22(20)28-18/h1-8,17-18H,9-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDQPUUOEBGDSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2COC3=CC=CC=C3O2)CC4COC5=CC=CC=C5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998840 | |
Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7762-32-5 | |
Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7762-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibozane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007762325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibozane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30786 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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